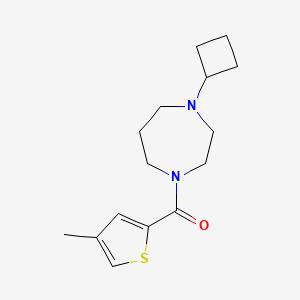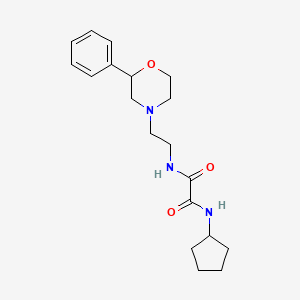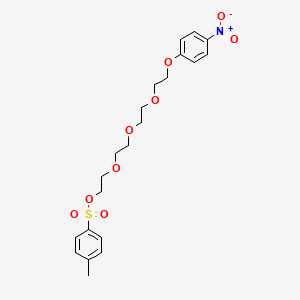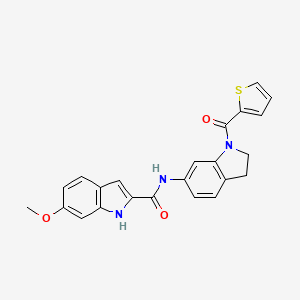
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scalable Syntheses for H3 Antagonists
A notable application involves scalable syntheses designed for H3 receptor antagonists, where similar structural compounds to (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone have been developed through various generational processes. These processes aimed at minimizing costs and improving the synthesis pathway for large-scale production, showcasing the compound's role in developing potential therapeutic agents (Pippel et al., 2011).
Anti-tumor Agents
Another application is in the synthesis of derivatives aimed at exhibiting anti-tumor properties. Derivatives based on similar structural frameworks have shown selective cytotoxicity against tumor cell lines, indicating the potential of this compound in cancer research (Hayakawa et al., 2004).
Cyclobutyl Ring Formation
The compound's framework facilitates the formation of cyclobutyl rings, a challenging and sought-after structure in synthetic chemistry due to its potential in drug development and synthetic intermediates. Studies have explored the [2+2] photocycloaddition reactions involving similar compounds, emphasizing the efficiency and selectivity in forming cyclobutyl rings, which are pivotal in creating novel pharmaceuticals (O'Hara et al., 2019).
Antimicrobial Agents
Research has also focused on synthesizing new classes of anti-mycobacterial agents using structural analogs. These studies have yielded compounds with significant activity against M. tuberculosis, showcasing the potential of using this compound as a scaffold for developing treatments for tuberculosis and possibly other bacterial infections (Dwivedi et al., 2005).
Anti-Inflammatory Activity
Additionally, analogs of this compound have been investigated for their anti-inflammatory potential. These studies involve synthesizing and testing various derivatives to evaluate their biological activities and effectiveness as anti-inflammatory agents, contributing valuable insights into the compound's utility in medicinal chemistry (Abdellatif et al., 2013).
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-10-14(19-11-12)15(18)17-7-3-6-16(8-9-17)13-4-2-5-13/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIQEJKFPGWFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine](/img/structure/B2363707.png)
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)


![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)


